pep2-EVKI

Vue d'ensemble

Description

pep2-EVKI is a synthetic peptide derived from the C-terminal region of the GluA2 subunit of AMPA receptors (AMPARs). Its sequence (YNVYGIEEVKI) includes a PDZ-binding motif that selectively disrupts interactions between GluA2 and protein interacting with C-kinase 1 (PICK1) . By blocking PICK1’s PDZ domain, this compound modulates AMPAR trafficking, a critical mechanism in synaptic plasticity and neuronal survival .

Méthodes De Préparation

Solid-Phase Peptide Synthesis (SPPS) Framework

Pep2-EVKI is synthesized via solid-phase peptide synthesis (SPPS) , a method enabling stepwise addition of amino acids to a resin-bound chain. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the gold standard for such syntheses . Key steps include:

Resin Selection and Initial Activation

-

Resin : PEG-modified polystyrene resins (e.g., Tentagel or Rink amide resin) are preferred for their swelling properties and compatibility with long sequences .

-

First Amino Acid Loading : The C-terminal lysine (K) residue is anchored to the resin via its carboxyl group, typically using a preloaded Fmoc-Lys(Boc)-Wang resin.

Deprotection and Coupling Cycles

-

Fmoc Deprotection : Piperidine (20–30% in DMF) removes the Fmoc group, exposing the amino terminus for subsequent coupling .

-

Amino Acid Activation : Coupling reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are used with DIPEA (N,N-diisopropylethylamine) to activate carboxyl groups .

-

Coupling Efficiency : Each step targets >99% efficiency to minimize truncation byproducts .

Table 1: Standard SPPS Conditions for this compound

| Parameter | Specification |

|---|---|

| Resin | Rink amide MBHA (0.6 mmol/g) |

| Coupling Reagent | HBTU/DIPEA (4:6 molar ratio) |

| Deprotection Agent | 30% Piperidine in DMF |

| Solvent System | DMF/DCM (1:1) |

| Reaction Time | 45–60 min per coupling cycle |

Sequence-Specific Challenges and Solutions

The this compound sequence (NVYGIEEVKI) presents moderate synthetic difficulty due to:

-

Hydrophobic Stretches : The "NVYG" N-terminal segment risks aggregation, reducing coupling efficiency.

-

Glutamic Acid Repetition : The "EE" motif at positions 6–7 may promote β-sheet formation, hindering chain elongation .

Mitigation Strategies

-

Pseudoproline Dipeptides : Incorporating Thr-Ser or Glu-Ser pseudoprolines at positions 3–4 (Y-G) disrupts secondary structures .

-

Elevated Temperatures : Performing couplings at 50°C improves solubility of hydrophobic residues .

Post-Synthesis Modifications: Cell-Penetrating Peptide Conjugation

To enhance bioavailability, this compound is conjugated to a cell-penetrating peptide (CPP) . The tetrapeptide sequence Trp-D-Arg-Phe-Lys (WRFK) is attached via a lysine side-chain linkage .

Conjugation Protocol :

-

On-Resin Conjugation : After this compound assembly, Fmoc-WRFK is coupled sequentially using HATU/DIPEA activation.

-

Cleavage and Purification : The conjugate is cleaved from the resin using TFA/TIS/water (95:2.5:2.5), precipitated in cold ether, and purified via RP-HPLC .

Table 2: Conjugation Efficiency Metrics

| Metric | This compound-WRFK |

|---|---|

| Coupling Yield | 78–85% |

| Purity Post-HPLC | ≥95% |

| Mass Spec Confirmation | [M+H]⁺: 2092.1 Da |

Purification and Analytical Characterization

Reversed-Phase HPLC (RP-HPLC)

-

Column : C18, 5 μm, 250 × 4.6 mm

-

Gradient : 5–60% acetonitrile (0.1% TFA) over 30 min

Mass Spectrometry (MS)

-

MALDI-TOF : Observed m/z 2092.1 matches theoretical [M+H]⁺ of 2092.0 .

-

ESI-MS/MS : Fragmentation confirms sequence integrity, particularly the EVKI C-terminus .

Yield Optimization and Scalability

The overall yield of this compound is highly dependent on cumulative coupling efficiency. For a 10-mer peptide:

Table 3: Yield vs. Coupling Efficiency

| Efficiency per Step (%) | Theoretical Yield (%) |

|---|---|

| 97 | 48 |

| 99 | 90 |

| 99.5 | 96 |

To achieve >99% efficiency:

-

Double Couplings : Problematic residues (e.g., valine, isoleucine) are coupled twice with fresh reagents .

-

Real-Time Monitoring : In-process UV monitoring at 301 nm (Fmoc absorption) detects incomplete deprotection .

Validation in Biological Systems

This compound’s functionality is validated via:

Analyse Des Réactions Chimiques

Pep2-EVKI primarily undergoes interactions with proteins rather than traditional chemical reactions like oxidation or reduction. It specifically binds to the PDZ domain of PICK1, disrupting the interaction between PICK1 and GluA2. This binding is highly selective and does not significantly interact with other proteins such as glutamate receptor AMPAR binding protein (GRIP) or ABP .

Applications De Recherche Scientifique

Key Research Findings

- Role in LTP and LTD : Studies have demonstrated that Pep2-EVKI can block both LTP and LTD by disrupting GluA2-PICK1 interactions. This suggests that PICK1 plays a significant role in activity-dependent synaptic changes .

- Impact on Drug-Seeking Behavior : Research indicates that administration of this compound can attenuate cocaine-induced reinstatement of drug-seeking behavior in animal models. This highlights its potential utility in understanding addiction mechanisms, particularly how alterations in AMPA receptor-mediated glutamate transmission contribute to relapse .

- Cellular Studies : In vitro experiments have shown that this compound effectively inhibits the binding of PICK1 to GluR2-containing AMPA receptors, thereby providing insights into receptor trafficking dynamics during synaptic plasticity .

Case Study 1: Cocaine-Induced Reinstatement

In a study examining the effects of this compound on cocaine-seeking behavior, microinjections of the peptide into the nucleus accumbens were performed prior to a priming injection of cocaine. The results indicated a significant reduction in drug-seeking behavior, suggesting that this compound's interference with GluA2 trafficking plays a critical role in modulating addiction-related behaviors .

Case Study 2: Synaptic Plasticity

Another study focused on the role of this compound in synaptic plasticity demonstrated that viral expression of this compound prevented both LTP and LTD in hippocampal slices. This finding underscores the importance of PICK1-GluR2 interactions in maintaining synaptic efficacy during learning and memory processes .

Data Tables

Mécanisme D'action

Pep2-EVKI exerts its effects by binding to the PDZ domain of PICK1, a protein that interacts with the C-terminal of the AMPA receptor subunit GluA2. This binding disrupts the interaction between PICK1 and GluA2, preventing the trafficking of GluA2-containing AMPA receptors to the synapse. This disruption affects synaptic plasticity processes such as LTP and LTD, which are critical for memory formation and other cognitive functions .

Comparaison Avec Des Composés Similaires

Key Functional Roles:

- Synaptic Potentiation : Mimics PKMζ-mediated AMPAR potentiation by releasing GluA2 from PICK1, enhancing synaptic transmission .

- Neuroprotection : Rescues neurons from oxygen-glucose deprivation (OGD)-induced cell death by stabilizing surface GluA2 expression .

Comparative Analysis with Similar Compounds

The table below summarizes structural, functional, and mechanistic differences between pep2-EVKI and related peptides:

Structural and Mechanistic Differences

- This compound : Contains the sequence YNVYGIEEVKI , with a glutamate (E) at position 7 enabling selective PICK1 binding .

- pep2-SVKI : Substitutes E7 with serine (S; YNVYGIESVKI ), broadening its targets to include GRIP/ABP .

- pep2-SVKE : Inactive control with a C-terminal glutamate-to-glutamine mutation .

Functional Divergence in Synaptic Plasticity

Long-Term Depression (LTD):

- This compound: No effect on mAChR-LTD but blocks cerebellar mGluR-LTD .

- pep2-SVKI : Blocks mAChR-LTD by disrupting GRIP/ABP interactions, highlighting GRIP’s role in this pathway .

- Developmental Plasticity : In postnatal rats, this compound abolishes both LTP and LTD maintenance, while pep2-SVKI sustains LTP by targeting GRIP/ABP .

Long-Term Potentiation (LTP):

- This compound : Enhances AMPAR responses by mimicking PKMζ’s NSF-dependent GluA2 trafficking .

- pep2-SVKI : Causes weaker synaptic potentiation due to opposing GRIP/ABP effects .

Neuroprotection Under Pathological Conditions

- OGD-Induced Cell Death : Both this compound and pep2-SVKI reduce neuronal death by stabilizing surface GluA2. However, this compound fully blocks OGD-induced rectification changes (indicating GluA2 retention), while pep2-SVKI’s GRIP/ABP inhibition partially counteracts this effect .

- Context-Dependent Effects : In cocaine-exposed rats, this compound fails to block mGlu1-LTD, suggesting pathway-specific limitations .

Research Implications and Limitations

- Therapeutic Potential: this compound’s specificity for PICK1 makes it a candidate for treating ischemic injury, while pep2-SVKI’s broader action may complicate clinical use .

- Methodological Consistency : Studies use 100–500 µM peptide concentrations, with controls (e.g., pep2-SVKE) validating target specificity .

- Unresolved Questions : The role of PKC phosphorylation in peptide efficacy and context-dependent variability in LTD pathways require further study .

Activité Biologique

pep2-EVKI is a synthetic peptide that acts as an inhibitor of the interaction between the AMPA receptor subunit GluA2 and the protein interacting with C kinase 1 (PICK1). This peptide has garnered attention due to its selective disruption of this binding, which plays a crucial role in synaptic plasticity, particularly in long-term potentiation (LTP) and long-term depression (LTD). This article reviews the biological activity of this compound, detailing its mechanisms, experimental findings, and implications for neurobiology.

This compound specifically targets the C-terminal PDZ binding site of GluA2, inhibiting its interaction with PICK1. This interaction is essential for the trafficking and surface expression of GluA2-containing AMPA receptors at synapses. By blocking this binding, this compound influences synaptic strength and plasticity without affecting other interactions involving GluA2, such as those with GRIP or ABP .

1. Impact on Synaptic Plasticity

Studies have shown that this compound significantly affects synaptic plasticity in various models:

- In Hippocampal Neurons : The application of this compound resulted in a blockade of LTP and LTD, indicating its role in maintaining long-term synaptic changes. Specifically, it prevented the long-lasting effects associated with these forms of plasticity by disrupting PICK1's interaction with GluA2 .

- In Embryonic Zebrafish : Research demonstrated that this compound could prevent PKCγ-induced trafficking of GluR2-containing AMPA receptors into synaptic membranes. This blockade was shown to inhibit increases in miniature excitatory postsynaptic current (mEPSC) amplitude, highlighting its regulatory role in receptor dynamics during development .

2. Case Studies

Several case studies illustrate the biological activity of this compound:

- Tm4sf2−/y Mice Model : In a study involving Tm4sf2−/y mice, treatment with this compound rescued synaptic impairments linked to alterations in excitatory postsynapse structure and function. The findings suggested that modulation of AMPA receptor interactions could be a therapeutic strategy for cognitive deficits associated with genetic mutations .

- Activity-Dependent Changes : In cultured hippocampal neurons, the application of this compound showed that PICK1’s role in regulating AMPARs was activity-dependent. The blockade led to alterations in receptor composition at the synapse, affecting overall synaptic transmission .

Data Table

| Study | Model | Findings |

|---|---|---|

| Collingridge et al. (2003) | Hippocampal Neurons | Disruption of LTP/LTD by this compound; selective inhibition of PICK1-GluA2 binding |

| Yao et al. (2008) | Tm4sf2−/y Mice | Rescue of cognitive deficits; modulation of AMPAR interactions |

| Dickinson et al. (2009) | Zebrafish | Prevention of PKCγ-induced mEPSC amplitude increase; impact on receptor trafficking |

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess pep2-EVKI's specificity in disrupting GluA2-PICK1 interactions?

- Methodological Guidance :

- Use competitive binding assays (e.g., co-immunoprecipitation or surface plasmon resonance) to compare this compound's affinity for PICK1 versus other PDZ-domain proteins like GRIP or ABP .

- Include control peptides (e.g., pep2-SVKE, which lacks PDZ-binding activity) to validate selectivity. Ensure negative controls (e.g., scrambled-sequence peptides) to rule out nonspecific effects .

- Quantify outcomes using electrophysiological measures (e.g., AMPA/NMDA ratio, rectification index) to confirm functional consequences of disrupted interactions .

Q. What experimental controls are essential when studying this compound's effects on synaptic plasticity?

- Methodological Guidance :

- Pharmacological controls : Co-apply PKC inhibitors (e.g., chelerythrine) to distinguish between PDZ-binding disruption and potential PKC substrate effects, as this compound contains a PKC phosphorylation motif .

- Genetic controls : Use PICK1 knockout models or siRNA-mediated knockdown to isolate endogenous PICK1-dependent effects .

- Behavioral controls : In in vivo studies, include sham-treated cohorts to account for peptide delivery artifacts (e.g., intracranial injection stress) .

Q. How can researchers ensure reproducibility in this compound-mediated AMPAR modulation studies?

- Methodological Guidance :

- Standardize peptide concentrations (e.g., 100 µM in whole-cell recordings) and delivery methods (e.g., inclusion in pipette solutions for electrophysiology) .

- Report peptide purity (e.g., HPLC/MS validation) and storage conditions (e.g., lyophilized at -80°C) to minimize batch variability .

- Use blinded data analysis to reduce observer bias in quantifying synaptic changes .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound's role across different synaptic plasticity models?

- Methodological Guidance :

- Contextual analysis : Compare experimental systems (e.g., hippocampal CA1 vs. cerebellar synapses) for differences in baseline PICK1 expression or AMPAR subunit composition .

- Data triangulation : Integrate electrophysiology with biochemical assays (e.g., surface GluA2 quantification via biotinylation) to correlate functional and molecular outcomes .

- Meta-analysis : Systematically review literature to identify confounding variables (e.g., animal age, induction protocols) that may explain divergent results .

Q. What strategies optimize this compound delivery for in vivo studies of neuropathologies (e.g., epilepsy, ischemia)?

- Methodological Guidance :

- Delivery vehicles : Test lipid-based nanoparticles or cell-penetrating peptide conjugates to enhance blood-brain barrier penetration .

- Dose-response profiling : Conduct pilot studies to establish the therapeutic window, balancing efficacy (synaptic modulation) and toxicity (off-target receptor effects) .

- Longitudinal monitoring : Use intravital imaging or telemetry to track real-time peptide distribution and chronic effects .

Q. How can computational modeling complement experimental data on this compound's binding kinetics?

- Methodological Guidance :

- Molecular dynamics (MD) simulations : Model the GluA2-PICK1 interface to predict this compound binding affinities and conformational changes .

- Machine learning : Train algorithms on existing PDZ domain interaction datasets to identify peptide sequence optimizations for enhanced specificity .

- Validation : Cross-reference in silico predictions with experimental mutagenesis (e.g., alanine scanning of this compound residues) .

Q. Data Analysis & Interpretation

Q. How should researchers address variability in this compound's effects on AMPAR rectification?

- Methodological Guidance :

- Statistical rigor : Apply mixed-effects models to account for inter-animal or inter-slice variability in electrophysiological recordings .

- Outlier analysis : Use Grubbs' test or ROUT method to identify and exclude non-physiological data points (e.g., recording artifacts) .

- Replication : Repeat experiments across independent cohorts/labs to confirm robustness .

Q. What frameworks guide hypothesis generation when this compound fails to alter synaptic strength in a novel system?

- Methodological Guidance :

- PICO framework : Refine hypotheses by specifying Population (e.g., cortical neurons), Intervention (this compound dose), Comparison (pep2-SVKI), and Outcome (AMPA current amplitude) .

- FINER criteria : Evaluate if the question is Feasible (e.g., peptide stability in culture), Interesting (novel mechanism), Novel (understudied brain region), Ethical, and Relevant (therapeutic potential) .

Propriétés

IUPAC Name |

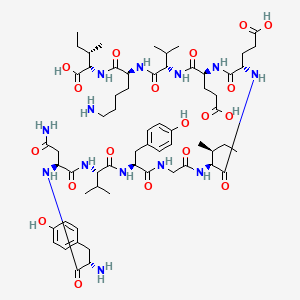

(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H95N13O19/c1-9-33(7)51(61(92)69-41(22-24-47(80)81)55(86)67-42(23-25-48(82)83)57(88)73-49(31(3)4)59(90)68-40(13-11-12-26-63)56(87)75-52(62(93)94)34(8)10-2)72-46(79)30-66-54(85)43(28-36-16-20-38(77)21-17-36)71-60(91)50(32(5)6)74-58(89)44(29-45(65)78)70-53(84)39(64)27-35-14-18-37(76)19-15-35/h14-21,31-34,39-44,49-52,76-77H,9-13,22-30,63-64H2,1-8H3,(H2,65,78)(H,66,85)(H,67,86)(H,68,90)(H,69,92)(H,70,84)(H,71,91)(H,72,79)(H,73,88)(H,74,89)(H,75,87)(H,80,81)(H,82,83)(H,93,94)/t33-,34-,39-,40-,41-,42-,43-,44-,49-,50-,51-,52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQYILLVACJAQP-XMCCVONBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H95N13O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.